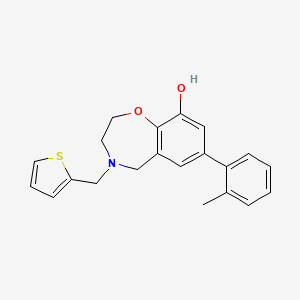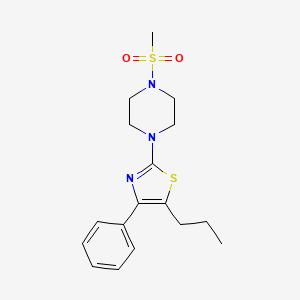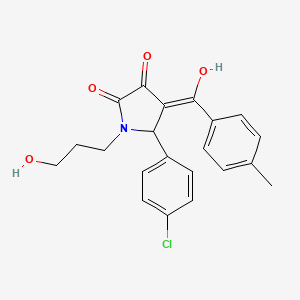![molecular formula C16H14N6O B5406110 2-ethyl-7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5406110.png)
2-ethyl-7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a heterocyclic compound that features a complex fused ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a nitrile derivative under oxidative conditions. Reagents such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can be used for the oxidative cyclization . Another approach involves the use of 2-pyridyl-substituted amidines or guanidines, which undergo oxidative cyclization in the presence of oxidizers like sodium hypochlorite or iodine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-ethyl-7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
科学研究应用
2-ethyl-7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation.
Material Science: Its unique fused ring system makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound’s interactions with various biological targets are being explored to understand its potential therapeutic effects.
作用机制
The mechanism of action of 2-ethyl-7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2, preventing the phosphorylation of downstream targets and thereby inhibiting cell cycle progression . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar fused ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and is also used in medicinal chemistry.
Uniqueness
2-ethyl-7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is unique due to its specific substitution pattern and the presence of an ethyl group at the 2-position and a methylphenyl group at the 7-position. These substitutions can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for targeted drug design .
属性
IUPAC Name |
4-ethyl-11-(4-methylphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-3-13-17-16-19-18-14-12(22(16)20-13)8-9-21(15(14)23)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHGYAWBDRLVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)C)N=NC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5406046.png)
![2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B5406054.png)
![ethyl 4-[(3-chlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5406061.png)
![5-[4-(allyloxy)benzylidene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5406064.png)
![2-amino-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone](/img/structure/B5406071.png)
![2-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5406077.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-ethyl-2-methyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5406084.png)

![4-[(4-chlorophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B5406093.png)


![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5406120.png)
![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)-1H-pyrrole-2-carboxamide](/img/structure/B5406129.png)
![7-acetyl-6-(1,3-benzodioxol-5-yl)-10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5406135.png)
